molecular formula C21H25N3O5S B7688224 5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No. B7688224
M. Wt: 431.5 g/mol
InChI Key: FROQQNWYCMGSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide, also known as N-(5-(4-acetamidophenylsulfonamido)-2-methylphenyl)-N-ethylacetamide or AM404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AM404 has been found to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions.

Mechanism of Action

AM404 exerts its therapeutic effects through multiple mechanisms of action. It has been found to inhibit the reuptake of the endocannabinoid anandamide, leading to increased levels of this neurotransmitter in the brain. Anandamide has been shown to have analgesic and anti-inflammatory effects, which may contribute to the observed therapeutic effects of AM404. Additionally, AM404 has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AM404 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of immune cells such as macrophages and T cells. Additionally, AM404 has been found to modulate the activity of various ion channels and receptors in the brain, including the TRPV1 receptor and the GABA receptor.

Advantages and Limitations for Lab Experiments

AM404 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, and it has been extensively characterized through various analytical techniques. Additionally, AM404 has been shown to have consistent and reproducible effects in animal models of various diseases and conditions. However, there are also limitations to the use of AM404 in laboratory experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, its effects may be influenced by factors such as dose, route of administration, and the presence of other compounds.

Future Directions

There are several potential future directions for research on AM404. One area of interest is the development of more effective formulations and delivery methods for this compound, which may improve its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanisms of action of AM404 and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to determine the safety and efficacy of AM404 in human patients with various diseases and conditions.

Synthesis Methods

AM404 can be synthesized through a multi-step process involving the reaction of 4-acetamidophenylsulfonyl chloride with 2-methylaminophenol, followed by the addition of 5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamideethylacetamide and sodium hydride. The resulting compound is then purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has been found to have analgesic properties and has been investigated for its potential use in the treatment of chronic pain conditions such as neuropathic pain and migraine headaches. Additionally, AM404 has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-[3-(benzylsulfamoyl)-4-methoxybenzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-29-18-8-7-17(21(26)24-11-9-16(10-12-24)20(22)25)13-19(18)30(27,28)23-14-15-5-3-2-4-6-15/h2-8,13,16,23H,9-12,14H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROQQNWYCMGSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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